molecular formula C22H15FN2O3 B11352562 N-(2-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

N-(2-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11352562
M. Wt: 374.4 g/mol
InChI Key: ZBPAPZSEWICYBI-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C22H15FN2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C22H15FN2O3/c23-18-9-3-1-8-16(18)14-25(20-11-5-6-12-24-20)21(26)17-13-15-7-2-4-10-19(15)28-22(17)27/h1-13H,14H2

InChI Key

ZBPAPZSEWICYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CC=C3F)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as salicylaldehyde and an appropriate ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable aryl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, nucleophiles, electrophiles, and suitable solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, aryl halides, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
  • N-[(2-Bromophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
  • N-[(2-Methylphenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Uniqueness

N-[(2-Fluorophenyl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

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